7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
CAS No.: 1251600-30-2
Cat. No.: VC4839828
Molecular Formula: C23H26N4O
Molecular Weight: 374.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251600-30-2 |
|---|---|
| Molecular Formula | C23H26N4O |
| Molecular Weight | 374.488 |
| IUPAC Name | [7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C23H26N4O/c1-15(2)17-7-9-18(10-8-17)26-21-19-11-6-16(3)25-22(19)24-14-20(21)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,25,26) |
| Standard InChI Key | CBTPNSFVILALNE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4 |
Introduction
7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for their diverse pharmacological properties, including anti-cancer and anti-infective activities.
Structural Representation
The structural representation can be depicted as follows:
textN / \ N---C C---C | | | | C---C C---C / \ / \ C C C / \ CH3 CH(CH3)2
Synthesis of the Compound
The synthesis of 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions including:
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Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
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Substitution reactions: The introduction of the isopropylphenyl and pyrrolidine groups usually requires specific reagents and conditions to ensure high yields and purity.
Biological Activity
Research has indicated that compounds similar to 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit significant biological activities.
Antitumor Activity
Studies have shown that naphthyridine derivatives can act as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of naphthyridine compounds, including:
| Compound | Activity (IC50 μM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Enzyme inhibition |
| Compound B | 10.0 | Antimicrobial action |
| Compound C | 7.5 | Cytotoxicity against cancer cells |
These findings indicate that modifications in the chemical structure can significantly influence the biological activity of naphthyridine derivatives.
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